molecular formula C22H24N2O6 B2484826 Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate CAS No. 1291855-44-1

Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B2484826
CAS No.: 1291855-44-1
M. Wt: 412.442
InChI Key: LHCLSXKXCBALRM-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
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Scientific Research Applications

Antiradical and Anti-inflammatory Activity

Ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, a class of compounds including Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, have been synthesized and evaluated for biological activity. They exhibit antiradical activity, as demonstrated in a diphenylpicrylhydrazyl (DPPH)-binding assay, outperforming the reference drug trolox. Additionally, these compounds show promising anti-inflammatory activity in a carrageenan edema model, surpassing the effects of diclofenac sodium (S. Zykova et al., 2016).

Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, related to this compound, has led to insights into their hydrogen-bonded supramolecular structures. These structures vary in dimensionality, from one-dimensional chains to three-dimensional frameworks, depending on the specific compound's molecular configuration and the nature of the hydrogen bonds involved (J. Portilla et al., 2007).

Spectroscopic and Theoretical Studies

Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been synthesized and characterized using various spectroscopic methods. Studies include experimental and theoretical vibrational spectra investigations, offering insights into molecular structures and properties (İ. Koca et al., 2014).

Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, related to the compound , has been synthesized and evaluated for its antimicrobial properties. The compound exhibits significant activity against various bacteria and fungi, making it a potential candidate for antimicrobial drug development (N. Desai et al., 2007).

Synthesis of Edeine Analogs

The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates has been explored. These compounds are valuable for the synthesis of edeine analogs, which have potential applications in scientific research (Z. Czajgucki et al., 2003).

Crystallography and Hydrogen Bonding

The compound ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, structurally related to this compound, has been studied using single-crystal X-ray crystallography. This research provides insights into the intramolecular and intermolecular hydrogen bonding patterns, which are critical for understanding the compound's properties and potential applications (I. Manolov et al., 2012).

Properties

IUPAC Name

ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-4-30-22(27)14-5-7-16(8-6-14)23-21(26)15-11-20(25)24(13-15)17-9-10-18(28-2)19(12-17)29-3/h5-10,12,15H,4,11,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCLSXKXCBALRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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